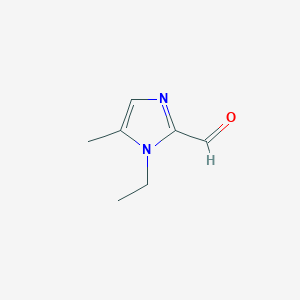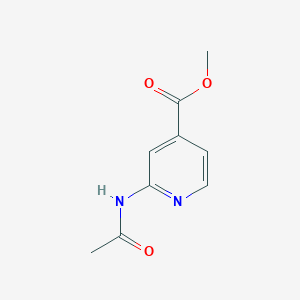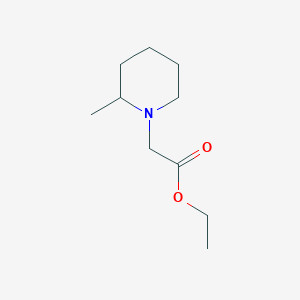![molecular formula C15H15NO2S B1322734 2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide CAS No. 63547-44-4](/img/structure/B1322734.png)
2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfanyl acetamide derivatives involves multiple steps, starting from precursor molecules such as benzoic acid or 4-chlorophenoxyacetic acid, which are transformed through processes like esterification, hydrazide formation, and cyclization to form oxadiazole moieties . Subsequent S-alkylation steps with different electrophiles yield the final sulfanyl acetamide compounds . For example, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves the alkylation of a 1,3,4-oxadiazole thione with a chloroacetamide derivative .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by techniques such as IR, NMR, and mass spectrometry . The crystal structures of some derivatives reveal a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the aromatic rings inclined at various angles . Intramolecular hydrogen bonding is often observed, stabilizing these conformations .
Chemical Reactions Analysis
The sulfanyl acetamide derivatives undergo various chemical reactions, including S-alkylation, as part of their synthesis . The reactivity of these compounds with biological targets such as enzymes has been explored, with some derivatives showing potential antibacterial and enzyme inhibitory activities . Additionally, the reactivity of related compounds with sulfhydryl groups has been utilized for heavy-atom labeling in biochemical studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamide derivatives are influenced by their molecular structure and substituents. The polarity and conformational preferences of these compounds have been studied using dipole moment measurements and quantum chemical calculations . Vibrational spectroscopy has been used to identify characteristic signatures and study the effects of rehybridization and hyperconjugation on the molecules . The biological activities of these compounds, such as antimicrobial and hemolytic effects, are also considered part of their chemical properties .
Scientific Research Applications
Chemical Analysis and Degradation
2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide, a derivative of modafinil, has been studied in the context of chemical analysis and degradation. Research demonstrates its thermal degradation in gas chromatography-mass spectrometry (GC-MS) analysis, which is vital for forensic and clinical analysis. Key degradation products, such as diphenylmethanol and 1,1,2,2-tetraphenylethane, were identified, highlighting the challenges in routine analytical methods (Dowling et al., 2017).
Synthesis and Characterization
The synthesis process of 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide has been a subject of interest. One study focused on the enantioselective synthesis of modafinil using a chiral complex of titanium and diethyltartarate, highlighting the importance of stereochemistry in medicinal chemistry (Taghizadeh et al., 2016).
Pharmacological Studies
The compound has been explored for its pharmacological potential. For example, its analogues have been synthesized and characterized for potential therapeutic applications, such as in treatments for sleeping disorders and narcolepsy (Okunola-Bakare et al., 2014). Additionally, studies have investigated its action on various neurotransmitter transporters, offering insights into potential neuropsychiatric applications (Madras et al., 2006).
Application in Analytical Methods
The identification of this compound in biological samples like hair has been essential in forensic science. It's a key compound in the study of drug metabolism and misuse, particularly in the context of substances like adrafinil and modafinil (Ameline et al., 2020).
Green Chemistry and Sustainable Synthesis
Research has been conducted on the green synthesis of 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide, focusing on more sustainable and environmentally friendly methods. This includes atom and step economic synthesis, highlighting the growing importance of green chemistry in pharmaceutical manufacturing (Maurya et al., 2017).
Mechanism of Action
“2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide” is a prodrug, which is metabolized to the active compound, modafinil, in vivo via liver metabolism . The exact mechanism of action is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, and lead to an increase in extracellular dopamine. Modafinil activates glutamatergic circuits while inhibiting GABA .
Safety and Hazards
properties
IUPAC Name |
2-benzhydrylsulfanyl-N-hydroxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(16-18)11-19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYHNABIVREYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628168 |
Source


|
| Record name | 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63547-44-4 |
Source


|
| Record name | 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)







